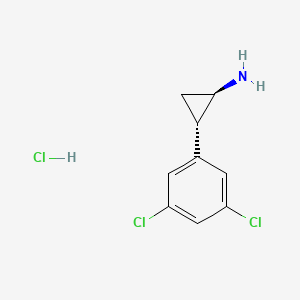

(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride

Description

(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 3,5-dichlorophenyl substituent. Its molecular formula is C₉H₉Cl₂N·HCl (molecular weight: 250.00 g/mol). It is supplied globally by pharmaceutical companies such as Suzhou Unite Pharmaceutical Co., Ltd. and Seraph Pharmaceuticals .

Properties

IUPAC Name |

(1R,2S)-2-(3,5-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNZYWIMKGSXFQ-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241128-64-1 | |

| Record name | rac-(1R,2S)-2-(3,5-dichlorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride is a synthetic compound notable for its unique cyclopropane structure and the presence of a dichlorophenyl group. Its chiral nature contributes to its stereoisomeric properties, which are critical in pharmacological contexts. This compound has garnered attention for its potential applications in treating neurological disorders due to its interactions with neurotransmitter systems.

- Molecular Formula: C10H12Cl2N

- Molecular Weight: 205.12 g/mol

- IUPAC Name: (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride

The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays and therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride may influence neurotransmitter release or receptor activity. The compound's biological activity has been evaluated through various pharmacological assays, revealing interactions with multiple neurotransmitter systems.

Research has suggested that this compound may act on several receptor types, including:

- Dopamine Receptors: Potential modulation of dopaminergic signaling pathways.

- Serotonin Receptors: Possible influence on serotonin release and uptake.

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict its biological activity spectrum, indicating a broad range of potential interactions with various biological targets.

Binding Affinity and Selectivity

Studies utilizing techniques like surface plasmon resonance have assessed the binding affinity and selectivity of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride towards specific receptors. These studies are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

| Study | Method | Findings |

|---|---|---|

| Surface Plasmon Resonance | Demonstrated binding to dopamine receptors with moderate affinity. | |

| Radiolabeled Ligand Binding | Showed selective interaction with serotonin receptors. |

Case Studies

A range of case studies has been conducted to explore the therapeutic implications of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride:

- Neurological Disorders :

- A study indicated that the compound could enhance neurotransmitter release in animal models of depression, suggesting its potential as an antidepressant agent.

- Pain Management :

- Research has shown that this compound may exhibit analgesic properties by modulating pain pathways via serotonin receptor interaction.

Safety and Toxicology

The safety profile of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride has been assessed through various toxicity studies:

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

These findings underscore the importance of conducting thorough safety assessments prior to clinical application .

Scientific Research Applications

Antiplatelet Activity

One of the primary applications of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is as an intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet aggregation .

Drug Development

The compound serves as a crucial building block in the development of new drugs targeting cardiovascular diseases. Its structural properties allow for modifications that can enhance efficacy and reduce side effects. Research has indicated that derivatives of this compound may exhibit improved pharmacokinetic profiles and bioavailability compared to existing treatments .

Case Study 1: Ticagrelor Synthesis

In a study focused on the synthesis of Ticagrelor, this compound was utilized as an essential precursor. The synthetic route involved multiple steps including cyclopropanation reactions and subsequent functional group transformations. The final product demonstrated significant antiplatelet activity in clinical trials, validating the importance of this intermediate in therapeutic applications .

Case Study 2: Structural Modifications for Enhanced Activity

Research conducted on analogs of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine revealed that modifications to the dichlorophenyl group could lead to compounds with enhanced selectivity for P2Y12 receptors. These findings suggest potential pathways for developing next-generation antiplatelet therapies with improved safety profiles .

Summary of Applications

| Application Area | Description |

|---|---|

| Antiplatelet Drug Development | Used as an intermediate in Ticagrelor synthesis for cardiovascular therapy. |

| Medicinal Chemistry Research | Explored for structural modifications to improve drug efficacy and safety. |

| Pharmaceutical Manufacturing | Serves as a key component in large-scale production processes for drugs. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Phenyl Substituents

The substituents on the phenyl ring and the core structure critically influence biological activity, solubility, and receptor interactions. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Core Structure Impact

- However, this rigidity may reduce binding affinity compared to more flexible scaffolds like piperidine (e.g., SR142801) .

- Piperidine/Tetralin Cores : Piperidine derivatives (e.g., SR142801) exhibit conformational adaptability, favoring interactions with opioid receptors. In contrast, sertraline-related tetralin derivatives () prioritize serotonin reuptake inhibition due to distinct core electronics.

Halogen Substituent Effects

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lipophilicity enhance membrane permeability but may reduce solubility. Fluorine, being smaller and more electronegative, improves metabolic stability and polarity .

- Asymmetric substitutions (e.g., 3-chloro-4-fluoro in ) introduce dipole moments that could alter binding kinetics .

Pharmacological Implications

- However, the cyclopropane core may shift selectivity toward other targets (e.g., sigma receptors) .

- SSRI Analogues : Sertraline-related compounds with dichlorophenyl groups () highlight how core structure determines mechanism—cyclopropane derivatives may lack SSRI activity due to divergent steric and electronic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.